REACTION_CXSMILES
|
[C:1]([OH:6])(=[O:5])[C:2](C)=[CH2:3].[OH:7][C:8]12[CH2:17][CH:12]3[CH2:13][CH:14]([CH2:16][C:10](C=C(C)C([O-])=O)([CH2:11]3)[CH2:9]1)[CH2:15]2.C1C2C(=CC3C(C=2COC(=O)C(C)=C)=CC=CC=3)C=CC=1.CC(C)C#N>O1CCCC1>[CH2:3]=[CH:2][C:1]([O:6][C:10]12[CH2:9][C:8]3([OH:7])[CH2:17][CH:12]([CH2:13][CH:14]([CH2:15]3)[CH2:16]1)[CH2:11]2)=[O:5]
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Name
|
|
Quantity
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0.775 g
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Type
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reactant
|
Smiles
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C(C(=C)C)(=O)O
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Name
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3-hydroxy-1 adamantylmethacrylate
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Quantity
|
1.42 g
|
Type
|
reactant
|
Smiles
|
OC12CC3(CC(CC(C1)C3)C2)C=C(C(=O)[O-])C
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Name
|
|
Quantity
|
1.38 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC2=CC3=CC=CC=C3C(=C12)COC(C(=C)C)=O
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Name
|
|
Quantity
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20 mL
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Type
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solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
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0.24 g
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Type
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reactant
|
Smiles
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CC(C#N)C
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
|
Details
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was added
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Type
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CUSTOM
|
Details
|
The resulting solution was purged by nitrogen for 30 minutes before it
|
Duration
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30 min
|
Type
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CUSTOM
|
Details
|
to 72° C.
|
Type
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CUSTOM
|
Details
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for 18 hours
|
Duration
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18 h
|
Type
|
ADDITION
|
Details
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added drop-wise into 400 mL of de-ionized water
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Type
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FILTRATION
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Details
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The solid was filtered with a frit funnel
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Type
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WASH
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Details
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washed with water (2×200 ml)
|
Type
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CUSTOM
|
Details
|
dried in a vacuum oven at 50° C. for 24 hours
|
Duration
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24 h
|
Type
|
CUSTOM
|
Details
|
to afford 3.1 gram of P1 as white solid
|
Name
|
|
Type
|
|
Smiles
|
C=CC(=O)OC12CC3CC(C1)CC(C3)(C2)O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |